3-Methoxy-4-methylbenzoic acid
Overview
Description
3-Methoxy-4-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-Methoxy-4-methylbenzoic acid.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For instance, 4-methoxy-α-methylbenzyl esters, which share a methoxy and a methyl group with 3-Methoxy-4-methylbenzoic acid, have been synthesized using 4-methoxy-α-methylbenzyl alcohol and corresponding acids, followed by hydrolysis with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Similarly, 2-methoxy-4-(methylsulfanyl)benzoic acid has been synthesized from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, indicating the versatility of methoxy and methyl groups in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction studies. For example, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an indomethacin analog, has been reported, showing bond distances and angles that reflect steric strain and the orientation of substituent groups . This suggests that the molecular structure of 3-Methoxy-4-methylbenzoic acid would also be influenced by the positions of the methoxy and methyl groups.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions. The solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate the influence of solvents on the self-assembly and formation of complexes . Additionally, the reactivity of the methoxy group in 3-methoxycrotonic acid during enzymatic hydration indicates the potential for chemical transformations involving the methoxy group in 3-Methoxy-4-methylbenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be inferred from related compounds. For instance, the inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase suggests that the presence of methoxy and hydroxy groups can significantly affect biological activity . Quantum chemical calculations provide additional insights into the electronic properties, such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of these compounds .
Scientific Research Applications
1. Spectral Analysis and Detection Applications
3-Methoxy-4-methylbenzoic acid, closely related to vanillic acid, has been studied for its spectral characteristics. Using vibrational and Raman spectroscopy, it can be identified and quantified, even at picomole concentrations. This property is particularly useful in analytical applications, such as winemaking, where it's essential to detect specific compounds at low concentrations (Clavijo, Menendez, & Aroca, 2008).
2. Biological Metabolism and Transformation
Research indicates that certain strains of bacteria, such as Pseudomonas putida, can metabolize variants of 3-methoxy-4-methylbenzoic acid. These bacteria can transform these compounds, leading to the production of methanol and other byproducts, highlighting a potential avenue for bioremediation or bioconversion applications (Donnelly & Dagley, 1980).
3. Chemical Synthesis and Derivatives
3-Methoxy-4-methylbenzoic acid is involved in the formation of phthalides, a class of organic compounds. The reactions and products obtained from these condensations can vary, which is crucial for synthesizing specific phthalide derivatives used in various chemical applications, such as material sciences and pharmaceuticals (Charlesworth & Levene, 1963).
4. Encapsulation and Controlled Release
In the food industry, 3-methoxy-4-methylbenzoic acid derivatives, like vanillic acid, are being explored for encapsulation into nanoparticles. This technology is aimed at controlled release of flavors, potentially revolutionizing flavoring methods in food production (Hong, Oh, & Choy, 2008).
5. Pharmaceutical Research
Research has shown that derivatives of 3-methoxy-4-methylbenzoic acid exhibit antimicrobial and anti-tubercular activities. This opens up possibilities for developing new therapeutic agents, especially in combating resistant strains of bacteria (Tatipamula & Vedula, 2019).
6. Polymers and Material Science
Substituted benzoic acids, including compounds like 3-methoxy-4-methylbenzoic acid, have been used as dopants in polyaniline, a conducting polymer. This application is significant in material science, particularly in the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Safety And Hazards
3-Methoxy-4-methylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
3-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVPXDEPGAVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221742 | |
Record name | 4-Methyl-m-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylbenzoic acid | |
CAS RN |
7151-68-0 | |
Record name | 3-Methoxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7151-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-m-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7151-68-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-m-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-m-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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